N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Tetrazole as a Bioisostere
The tetrazole ring serves as a non-classical bioisostere for carboxylic acids, offering advantages such as:
- Improved metabolic stability : Unlike carboxylic acids, tetrazoles resist enzymatic degradation, prolonging half-life .
- Enhanced lipophilicity : The aromatic tetrazole improves membrane permeability, critical for CNS-penetrant drugs .
- Versatile hydrogen bonding : The tetrazole’s nitrogen atoms engage in dipole-dipole interactions, mimicking carboxylate groups in target binding .
Sulfonamide’s Role in Target Engagement
Sulfonamides are ubiquitous in medicinal chemistry due to their:
- Enzyme inhibition potential : The -SO$$2$$NH$$2$$ group binds catalytic residues in enzymes like carbonic anhydrase and dihydropteroate synthase .
- Tunable acidity : The sulfonamide’s pKa (~10) allows pH-dependent interactions, optimizing binding across physiological environments .
- Structural modularity : Substituents on the sulfonamide nitrogen can be tailored to enhance selectivity or potency .
Synergy in Hybrid Architectures
Combining tetrazole and sulfonamide motifs creates multifunctional agents capable of simultaneous interactions with diverse binding pockets. For example, the tetrazole’s aromaticity may facilitate π-π stacking with hydrophobic residues, while the sulfonamide anchors the molecule via hydrogen bonds . This synergy is evident in the compound’s design, which aims to balance pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O4S/c17-11-2-1-3-12(8-11)22-16(19-20-21-22)10-18-27(23,24)13-4-5-14-15(9-13)26-7-6-25-14/h1-5,8-9,18H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLKIDOXIQBELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile . The fluorophenyl group is introduced via a substitution reaction, and the sulfonamide group is added through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a tetrazole ring, which is known for its diverse biological activities. The synthesis typically involves multiple steps, including the formation of the tetrazole ring and subsequent functionalization to introduce the sulfonamide moiety.
Synthetic Route Overview
- Formation of Tetrazole Ring : Achieved through cycloaddition reactions involving azides and nitriles.
- Functionalization : Alkylation with appropriate reagents to yield the final sulfonamide derivative.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Properties
Recent studies have highlighted the potential of sulfonamide derivatives, including those related to tetrazole compounds, in cancer therapy. For instance:
- Mechanism of Action : These compounds may inhibit key pathways involved in cancer cell proliferation and survival, such as the AKT-mTOR pathway and PD1-PD-L1 interactions .
- Case Studies : Specific derivatives have shown cytotoxic effects against various cancer cell lines without affecting normal cells, indicating selective toxicity which is crucial for therapeutic applications .
Anti-inflammatory Effects
Compounds with tetrazole structures have been associated with anti-inflammatory activities:
- Biological Targets : They may act on receptors involved in inflammatory responses, potentially modulating pathways that lead to reduced inflammation.
- Research Findings : In vitro studies suggest that certain derivatives can inhibit necrosis pathways, providing a basis for their use in treating inflammatory diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is essential for its application in drug development:
- Absorption and Distribution : Preliminary studies indicate favorable absorption characteristics, which are critical for effective drug formulation.
- Toxicological Assessments : Ongoing research aims to establish safety profiles through comprehensive toxicological evaluations.
Mechanism of Action
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. The compound targets specific pathways involved in bacterial cell wall synthesis, making it effective against a range of bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its tetrazole-dihydrobenzodioxine-sulfonamide hybrid structure . Below is a comparative analysis with key analogs:
Key Observations:
- Fluorine Substitution : The 3-fluorophenyl group in the target compound may enhance lipophilicity and target binding compared to chlorinated analogs (e.g., diflubenzuron) .
- Tetrazole vs. Triazole/Triazine : The tetrazole ring offers superior metabolic stability over triazoles (flumetsulam) or triazines (triaziflam) due to its resistance to enzymatic degradation .
- Sulfonamide Linkage : The dihydrobenzodioxine-sulfonamide moiety may improve solubility compared to purely aromatic systems (e.g., diflubenzuron’s benzamide) .
Physicochemical and Pharmacokinetic Properties (Inferred)
While explicit data for the target compound is unavailable, trends from similar compounds suggest:
Mechanistic and Application Insights
- Pesticidal Potential: Fluorinated sulfonamides (e.g., flumetsulam) often target enzymes like acetolactate synthase (ALS), while tetrazoles may disrupt insect molting (e.g., ecdysone pathways) .
- Structure-Activity Relationship (SAR) :
- The 3-fluorophenyl group may enhance receptor binding via halogen interactions.
- The methyl bridge between tetrazole and sulfonamide could optimize spatial orientation for target engagement.
Biological Activity
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that exhibits significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
This compound features a complex structure that includes a tetrazole ring, a 3-fluorophenyl group, and a sulfonamide moiety. The tetrazole ring is known for its ability to mimic biological molecules, allowing it to interact with various molecular targets such as enzymes and receptors. The presence of the sulfonamide group enhances its pharmacological properties by contributing to its binding affinity and selectivity for specific biological pathways.
The mechanism of action primarily involves the modulation of signaling pathways associated with inflammation and cellular stress responses. Research indicates that compounds with tetrazole structures can inhibit key inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. For instance, it has been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. These findings suggest that the compound may serve as a therapeutic agent for conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the tetrazole ring or the sulfonamide group can significantly influence biological activity. A comparative analysis of related compounds reveals that modifications can enhance binding affinity to target proteins or alter pharmacokinetic properties.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(1-(3-fluorophenyl)-1H-tetrazol-5-yl)butanamide | Tetrazole and butanamide structure | Potential anti-inflammatory effects |
| 4-(trifluoromethyl)phenylacetamide | Phenyl group with trifluoromethyl substitution | Known for metabolic modulation |
| N-(3-chlorophenyl)methylbutanamide | Chlorinated phenyl group | Investigated for neuroprotective effects |
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in various disease models:
- Inflammatory Disease Models : In a mouse model of systemic inflammation, administration of this compound resulted in reduced levels of inflammatory markers and improved clinical outcomes.
- Cancer Research : Preliminary investigations into its anti-cancer properties have shown promise in inhibiting tumor growth in vitro, suggesting a potential role in oncology.
- Neuroprotection : The compound's ability to modulate neuroinflammatory pathways has led to exploration in neurodegenerative disease models, where it demonstrated protective effects against neuronal cell death.
Q & A
Q. What are the key steps for synthesizing N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, and how can reaction intermediates be characterized?
- Methodological Answer : The synthesis typically involves sequential reactions:
Sulfonamide coupling : React 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride with an amine-bearing intermediate (e.g., (1-(3-fluorophenyl)-1H-tetrazol-5-yl)methanamine).
Tetrazole formation : Use cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to generate the tetrazole ring .
Characterization : Employ nuclear magnetic resonance (NMR) to confirm proton environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared spectroscopy (IR) to identify functional groups (e.g., sulfonamide S=O stretches) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography : To resolve atomic-level geometry, especially for the tetrazole and sulfonamide moieties.
- 2D NMR techniques (e.g., COSY, HSQC): To map connectivity between protons and carbons, resolving ambiguities in aromatic regions .
- Elemental analysis : Validate empirical formulas with <0.4% deviation .
Q. What in silico tools are recommended for preliminary assessment of physicochemical properties?
- Methodological Answer :
- SwissADME : Predict lipophilicity (LogP), solubility, and drug-likeness parameters (e.g., Lipinski’s Rule of Five) .
- Molinspiration : Evaluate bioavailability scores and polarity surface area (TPSA) to assess membrane permeability .
Advanced Research Questions
Q. How can computational methods optimize synthesis conditions for this compound?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for tetrazole formation .
- Machine learning (ML) : Train models on reaction databases to predict optimal solvents, catalysts, and temperatures. Tools like COMSOL Multiphysics integrate AI for real-time parameter adjustments .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Dynamic NMR (DNMR) : Detect tautomerism or conformational exchange in the tetrazole or sulfonamide groups by varying temperature or solvent .
- Isotopic labeling : Replace fluorine with ¹⁹F isotopes to simplify peak assignment in crowded regions .
- Cross-validation : Compare experimental IR/Raman spectra with computational simulations (e.g., Gaussian09) .
Q. How can pharmacokinetic (PK) properties be experimentally validated post in silico prediction?
- Methodological Answer :
- Microsomal stability assays : Use liver microsomes to measure metabolic half-life (t₁/₂) and identify cytochrome P450 interactions.
- Caco-2 cell monolayers : Assess intestinal permeability via apparent permeability coefficient (Papp) .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction (fu) .
Q. What reactor designs improve scalability for multi-step synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
